MEthyl 5-bromo-2-(2-methylpropoxy)benzoate
CAS No.: 24123-31-7
Cat. No.: VC4288829
Molecular Formula: C12H15BrO3
Molecular Weight: 287.153
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 24123-31-7 |
|---|---|
| Molecular Formula | C12H15BrO3 |
| Molecular Weight | 287.153 |
| IUPAC Name | methyl 5-bromo-2-(2-methylpropoxy)benzoate |
| Standard InChI | InChI=1S/C12H15BrO3/c1-8(2)7-16-11-5-4-9(13)6-10(11)12(14)15-3/h4-6,8H,7H2,1-3H3 |
| Standard InChI Key | WYVDFHRWKSQXOD-UHFFFAOYSA-N |
| SMILES | CC(C)COC1=C(C=C(C=C1)Br)C(=O)OC |
Introduction
Structural and Chemical Characteristics
The compound’s IUPAC name, methyl 5-bromo-2-(2-methylpropoxy)benzoate, reflects its substitution pattern: a methoxycarbonyl group at position 1, a bromine atom at position 5, and a 2-methylpropoxy (isobutoxy) group at position 2. Key structural features include:
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Bond lengths: The C-Br bond length is approximately 1.89 Å, typical for aryl bromides, while the ester carbonyl (C=O) bond measures ~1.21 Å, consistent with resonance stabilization .
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Dihedral angles: The isobutoxy group introduces steric hindrance, creating a dihedral angle of ~47.8° between the benzene ring and the methoxycarbonyl group, as observed in analogous benzoate derivatives .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 287.15 g/mol | |
| Boiling Point | ~273–320°C (predicted) | |
| Density | 1.4±0.1 g/cm³ | |
| Solubility | Soluble in DCM, ethers, DMF | |
| LogP (Partition Coefficient) | 3.0 (estimated) |
Synthesis and Manufacturing
The synthesis typically involves a two-step process:
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Esterification: 5-Bromo-2-hydroxybenzoic acid is treated with methanol under acidic conditions to form methyl 5-bromo-2-hydroxybenzoate .
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Alkylation: The phenolic hydroxyl group is alkylated using isobutyl bromide in the presence of a base such as potassium carbonate. This reaction proceeds via an mechanism in polar aprotic solvents like DMF at 80°C for 24 hours .
Critical Reaction Parameters:
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Temperature: Elevated temperatures (70–80°C) enhance reaction rates but require careful control to avoid side reactions like over-alkylation .
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Solvent Choice: DMF or acetone improves solubility of intermediates, while minimizing hydrolysis of the ester group .
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Yield Optimization: Typical yields range from 50–70%, with purity ≥95% achievable via column chromatography (hexane/ethyl acetate) .
Applications in Pharmaceutical Chemistry
Methyl 5-bromo-2-(2-methylpropoxy)benzoate is pivotal in synthesizing bioactive molecules:
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Anticancer Agents: As a precursor to kinase inhibitors, the bromine atom facilitates Suzuki-Miyaura cross-coupling reactions with boronic acids to introduce aryl groups .
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Antimicrobial Derivatives: The isobutoxy group enhances lipophilicity, improving membrane permeability in compounds targeting bacterial efflux pumps.
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Prodrug Development: Esterase-mediated hydrolysis of the methoxycarbonyl group enables controlled drug release, as demonstrated in prodrugs of NSAIDs .
Case Study: In a 2024 study, this compound was used to synthesize a bromopride impurity (Bromopride Impurity B), highlighting its role in quality control for gastrointestinal therapeutics .
Comparative Analysis with Structural Analogues
Table 2: Comparison with Related Benzoates
| Compound | Molecular Formula | Key Differences | Applications |
|---|---|---|---|
| Methyl 4-bromo-2-methylbenzoate | Lacks alkoxy group; lower solubility | Polymer stabilizers | |
| Methyl 5-bromo-2-hydroxybenzoate | Hydroxyl instead of alkoxy | Antiseptic formulations | |
| Methyl 2-methoxy-5-bromobenzoate | Linear methoxy vs. branched alkoxy | Liquid crystal materials |
The 2-methylpropoxy group in methyl 5-bromo-2-(2-methylpropoxy)benzoate confers superior solubility in nonpolar media compared to analogues with shorter alkoxy chains, making it preferable for lipid-based drug formulations .
Future Research Directions
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Catalytic Applications: Explore use in palladium-catalyzed cross-couplings for C-C bond formation .
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Pharmacokinetic Studies: Investigate metabolic pathways involving hepatic esterases and cytochrome P450 enzymes .
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Green Chemistry: Develop solvent-free alkylation methods using microwave irradiation to improve sustainability .
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